Hexanoic acid, 2-butyl-2-((2,3-dimethylphenyl)amino)-, 2-(4-methylphenyl)hydrazide
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Overview
Description
Hexanoic acid, 2-butyl-2-((2,3-dimethylphenyl)amino)-, 2-(4-methylphenyl)hydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hexanoic acid backbone with butyl, dimethylphenyl, and methylphenyl groups attached, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-butyl-2-((2,3-dimethylphenyl)amino)-, 2-(4-methylphenyl)hydrazide typically involves multi-step organic reactions. The process begins with the preparation of hexanoic acid derivatives, followed by the introduction of butyl and phenyl groups through nucleophilic substitution reactions. The final step involves the formation of the hydrazide group under controlled conditions, often using hydrazine derivatives as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to scale up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-butyl-2-((2,3-dimethylphenyl)amino)-, 2-(4-methylphenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Hexanoic acid, 2-butyl-2-((2,3-dimethylphenyl)amino)-, 2-(4-methylphenyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-butyl-2-((2,3-dimethylphenyl)amino)-, 2-(4-methylphenyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Hexanoic acid derivatives
- Butyl-substituted amines
- Dimethylphenyl-substituted compounds
- Methylphenyl hydrazides
Uniqueness
Hexanoic acid, 2-butyl-2-((2,3-dimethylphenyl)amino)-, 2-(4-methylphenyl)hydrazide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
174198-09-5 |
---|---|
Molecular Formula |
C25H37N3O |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
2-butyl-2-(2,3-dimethylanilino)-N'-(4-methylphenyl)hexanehydrazide |
InChI |
InChI=1S/C25H37N3O/c1-6-8-17-25(18-9-7-2,26-23-12-10-11-20(4)21(23)5)24(29)28-27-22-15-13-19(3)14-16-22/h10-16,26-27H,6-9,17-18H2,1-5H3,(H,28,29) |
InChI Key |
DBSAYHGAVLUEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)C)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
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